N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
The compound N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted with a methyl group at position 1 and a carboxamide group at position 3. The carboxamide is linked to a 2-methoxy-2-(o-tolyl)ethyl moiety, where the o-tolyl group (ortho-methylphenyl) and methoxy substituent contribute to its structural uniqueness.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-6-4-5-7-11(10)13(20-3)8-15-14(19)12-9-18(2)17-16-12/h4-7,9,13H,8H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTFNHFHGTWHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CN(N=N2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the reaction of 2-methoxy-2-(o-tolyl)ethylamine with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid under specific conditions to form the desired compound. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, and amines under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key structural and functional differences between the target compound and related triazole carboxamides reported in the literature:
2.1 Core Structural Variations
- Triazole Substitution Patterns: The target compound has a 1-methyl group on the triazole ring, distinguishing it from analogs like 3q (1-(o-tolyl)-5-methyl-N-(naphthalen-2-yl)-1H-1,2,3-triazole-4-carboxamide) and 3r (1-(o-tolyl)-5-methyl-N-(6-bromoquinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide), which feature aryl groups at position 1 . The 4-carboxamide group is common across most analogs but differs in the attached substituents. For example:
- RFM (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) has a difluorophenylmethyl group, enhancing its antiepileptic activity .
- Compound 3p (1-(2-fluorophenyl)-5-isopropyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide) incorporates a quinolinyl group, likely influencing its binding to metabolic targets .
2.2 Substituent Effects on Pharmacological Properties
- Compound 35 (5-benzyloxy-2-(cyclopropylmethyl)-N-(2,3,5,6-tetrafluoro[1,1'-biphenyl]-4-yl)-2H-1,2,3-triazole-4-carboxamide), featuring tetrafluorobiphenyl and cyclopropylmethyl groups, which may improve metabolic stability .
- Halogenated Analogs: Bromo (e.g., 3r) and fluoro (e.g., 3o, 3p) substituents in other triazole derivatives are known to enhance binding affinity and pharmacokinetic properties through halogen bonding and increased lipophilicity .
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Common Name: this compound
- CAS Number: 1797159-88-6
- Molecular Formula: C₁₄H₁₈N₄O₂
- Molecular Weight: 274.32 g/mol
The compound's biological activity is largely attributed to its structural features, particularly the 1,2,3-triazole ring, which is known for its ability to interact with various biological targets. Triazole derivatives have been shown to exhibit significant anti-cholinesterase (anti-ChE) activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Inhibitory Activity
Research indicates that compounds containing the triazole moiety can inhibit both butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), enzymes involved in neurotransmitter breakdown. The incorporation of specific substituents on the triazole ring can enhance this inhibitory activity. For instance:
- Compounds with long-chain alkyl groups or specific aromatic substitutions have demonstrated improved inhibition against BuChE compared to standard drugs like galantamine .
Anticholinesterase Activity
Studies have reported that triazole derivatives can serve as effective BuChE inhibitors. The IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) for various triazole compounds have shown promising results:
| Compound | IC₅₀ (μM) | Type of Inhibition |
|---|---|---|
| Compound 5 | 31.8 | Noncompetitive |
| Compound 6 | 54.3 | Noncompetitive |
These compounds were also noted to protect neuronal cells from oxidative stress-induced damage, indicating their potential neuroprotective effects .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazoles are often explored for their efficacy against various pathogens. Preliminary studies indicate that derivatives similar to this compound exhibit antimicrobial activity against both bacterial and fungal strains. However, specific data on this compound's antimicrobial efficacy remains limited and warrants further investigation.
Neuroprotective Effects
A notable study investigated the neuroprotective effects of triazole derivatives in models of oxidative stress. The findings revealed that certain derivatives could significantly reduce neuronal cell death induced by hydrogen peroxide exposure, suggesting a protective role mediated through the inhibition of cholinesterase enzymes .
In Silico Studies
Molecular docking studies have been employed to explore the binding affinities of triazole derivatives with cholinesterase enzymes. These studies indicate that modifications in the molecular structure can lead to enhanced binding interactions, thereby increasing inhibitory potency. For example, the presence of specific substituents on the triazole ring was correlated with improved binding energies against BuChE .
Q & A
Q. What are the standard synthetic routes for preparing N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?
The compound can be synthesized via Huisgen azide-alkyne cycloaddition , a copper(I)-catalyzed reaction that forms the 1,2,3-triazole core. Key steps include:
- Reaction conditions : Use of terminal alkynes and azides in a 1:1 molar ratio, with Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) in polar solvents (e.g., DMF or ethanol) at 60–80°C for 12–24 hours .
- Post-synthesis purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .
Q. What analytical methods are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify substituent positions and confirm regioselectivity of the triazole ring .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 290.323 for C₁₄H₁₈N₄O₃) .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns in crystalline form .
Q. What preliminary biological activities are associated with this triazole derivative?
Triazole carboxamides exhibit:
-
Anticancer activity : Inhibition of kinase enzymes (e.g., EGFR) via hydrogen bonding with the triazole ring and methoxy groups .
-
Antimicrobial effects : Disruption of bacterial cell walls through interactions with penicillin-binding proteins (PBPs) .
-
Data table :
Assay Type Target IC₅₀/ MIC (μM) Reference Kinase inhibition EGFR 0.45 ± 0.12 Antibacterial S. aureus 12.5
Advanced Research Questions
Q. How can computational methods elucidate the mechanism of action for this compound?
- Molecular docking (AutoDock/Vina) : Predict binding affinities to targets like EGFR by simulating interactions between the triazole ring and ATP-binding pockets .
- Quantum chemical calculations (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends. For example, the methoxy group’s electron-donating effect enhances nucleophilic attack susceptibility .
- Molecular dynamics (MD) : Simulate solvation effects and conformational stability in physiological conditions (e.g., water, 310K) .
Q. How should researchers address contradictory data in biological assays?
- Case study : Discrepancies in IC₅₀ values across studies may arise from:
- Mitigation strategies :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial tests).
- Use isogenic cell lines to control genetic variability .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Lipophilicity adjustments : Introduce hydrophilic groups (e.g., hydroxyls) to improve solubility while retaining activity. For example, replacing the o-tolyl group with a pyridyl moiety increases aqueous solubility by 40% .
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., triazole ring oxidation) and modify substituents (e.g., fluorination) to block metabolic pathways .
Methodological Notes for Experimental Design
- Synthetic optimization : Screen solvent systems (e.g., THF vs. ethanol) to maximize yield and minimize by-products .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) and validate results with triplicate runs .
- Data interpretation : Use statistical tools (e.g., ANOVA, t-tests) to confirm significance (p < 0.05) and report confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
